

tert-Butyl (2,3-dihydroxypropyl)carbamate CAS number 137618-48-5

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Compound of Interest

Compound Name:	tert-Butyl (2,3-dihydroxypropyl)carbamate
Cat. No.:	B163539

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Technical Guide: tert-Butyl (2,3-dihydroxypropyl)carbamate

CAS Number: 137618-48-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl (2,3-dihydroxypropyl)carbamate**, a versatile chemical intermediate. The document details its physicochemical properties, a representative synthetic protocol, and its key applications in research and development, particularly as a protected amine building block.

Physicochemical Properties

tert-Butyl (2,3-dihydroxypropyl)carbamate is a stable, solid compound at room temperature. Its key properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₄	[1]
Molecular Weight	191.22 g/mol	[2]
CAS Number	137618-48-5	[1]
Appearance	Solid	
Melting Point	60-63 °C	
Purity	≥97%	[1]
Topological Polar Surface Area (TPSA)	78.79 Å ²	[1]
logP	-0.1357	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	3	[1]
Storage Temperature	4°C	[1]

Synthesis and Experimental Protocols

tert-Butyl (2,3-dihydroxypropyl)carbamate is a protected amine, and its synthesis typically involves the reaction of 3-amino-1,2-propanediol with a Boc-protecting agent. The following is a representative experimental protocol for its preparation.

Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

This procedure outlines the N-tert-butoxycarbonylation of 3-amino-1,2-propanediol.

Materials:

- 3-amino-1,2-propanediol
- Di-tert-butyl dicarbonate (Boc₂O)

- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
- Redissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- The crude **tert-Butyl (2,3-dihydroxypropyl)carbamate** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Applications in Research and Drug Development

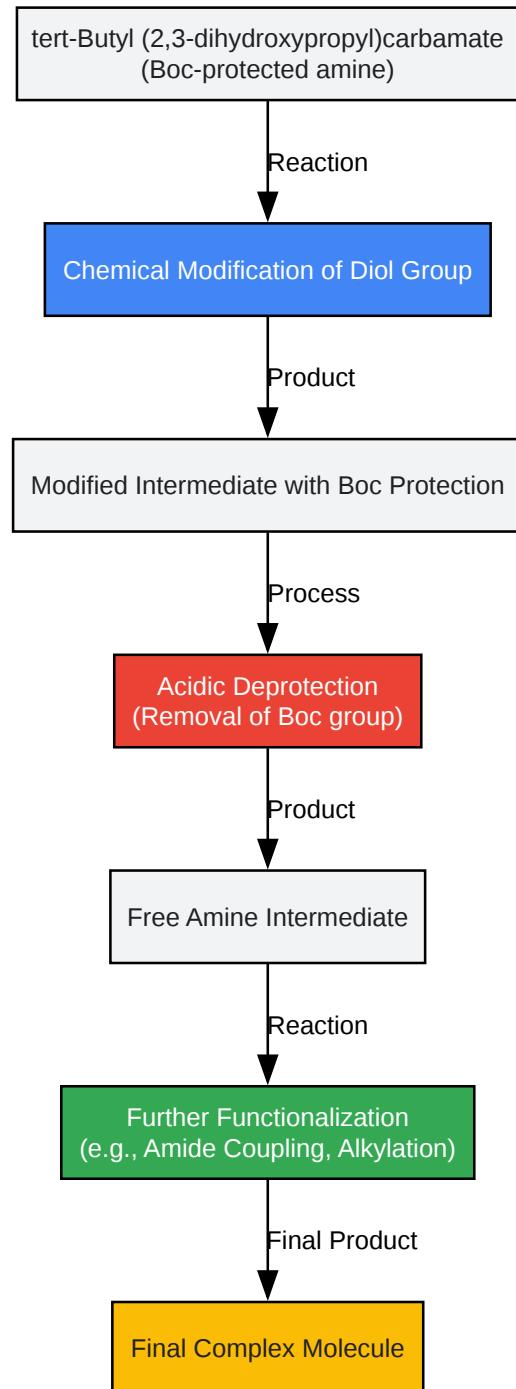
tert-Butyl (2,3-dihydroxypropyl)carbamate primarily serves as a valuable building block in organic synthesis. Its key feature is the tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective chemical transformations at other parts of the molecule.

Role as a Protected Amine Intermediate

The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This property makes **tert-Butyl (2,3-dihydroxypropyl)carbamate** an ideal starting material for the synthesis of more complex molecules. The diol functionality can be further modified or used as a linker, while the protected amine remains unreactive.

Subsequent deprotection of the amine allows for further functionalization, such as amide bond formation or alkylation. This workflow is crucial in the multi-step synthesis of pharmaceutical compounds and other fine chemicals.

Workflow: tert-Butyl (2,3-dihydroxypropyl)carbamate in Synthesis

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References

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